![molecular formula C11H11FO5S B2753650 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane CAS No. 2411299-25-5](/img/structure/B2753650.png)
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane, also known as FSPO, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FSPO is a synthetic compound that belongs to the class of oxolanes, which are cyclic organic compounds containing an oxygen atom in a five-membered ring. In
Mécanisme D'action
The mechanism of action of 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane inhibits the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune response. Additionally, 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, including AKT and mTOR.
Biochemical and Physiological Effects:
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and other immune cells. Additionally, 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been shown to induce apoptosis in cancer cells by inhibiting the activity of AKT and mTOR. In vivo studies have shown that 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane reduces inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. Additionally, 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane is relatively easy to synthesize and can be obtained in good yield. However, 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has not been extensively studied in clinical trials, and its safety and toxicity profile are not well understood.
Orientations Futures
There are several future directions for research on 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Additionally, future studies could focus on improving the bioavailability and efficacy of 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane by developing novel formulations and delivery methods. Furthermore, studies could investigate the safety and toxicity profile of 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane in preclinical and clinical trials to determine its potential as a therapeutic agent. Finally, research could focus on identifying new targets and signaling pathways for 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane to expand its therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 4-hydroxybenzaldehyde using a suitable protecting group. The protected aldehyde is then reacted with 4-fluorobenzenesulfonyl chloride to give the corresponding sulfonate ester. The sulfonate ester is then treated with potassium tert-butoxide in the presence of 18-crown-6 to give 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane in good yield.
Applications De Recherche Scientifique
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been shown to have anticancer activity by inhibiting the growth and proliferation of cancer cells. Furthermore, 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(4-fluorosulfonyloxyphenyl)methyl]-5-oxooxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO5S/c12-18(14,15)17-9-3-1-8(2-4-9)7-10-5-6-11(13)16-10/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLDGNPNFLCXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2753567.png)
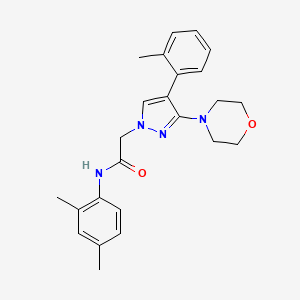
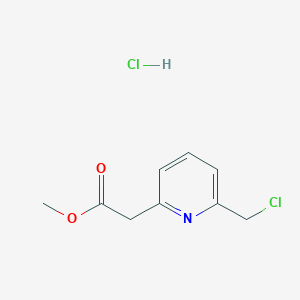
![4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2753574.png)
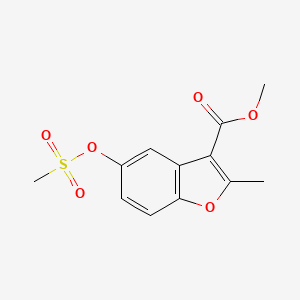
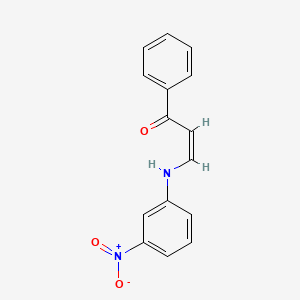
![2-[(2-Ethyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2753578.png)
![N-[2-[(5E)-5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2753579.png)
![3-(2-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2753580.png)
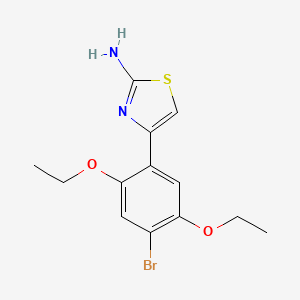
![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2753583.png)
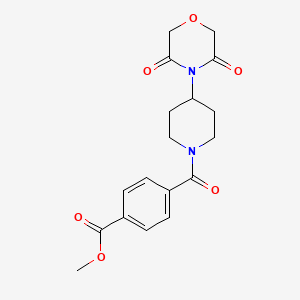
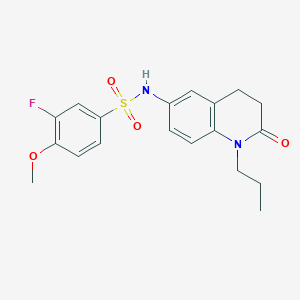
![N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2753589.png)